6-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidinediones It is characterized by a pyrimidine ring substituted with a but-3-en-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of but-3-en-1-ylamine with a suitable pyrimidine derivative under controlled conditions. One common method is the condensation reaction between but-3-en-1-ylamine and malonic acid in the presence of a dehydrating agent such as acetic anhydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 6-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, 6-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. Its unique structure allows for the design of specific inhibitors that can modulate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(But-1-en-1-yl)pyrimidine-2,4(1H,3H)-dione: This compound differs by the position of the double bond in the butyl chain.
6-(But-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione: This compound has a different isomer of the butyl chain.
6-(Prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione: This compound has a shorter alkyl chain.
Uniqueness: 6-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which influences its reactivity and biological activity
Properties
IUPAC Name |
6-but-3-enyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-4-6-5-7(11)10-8(12)9-6/h2,5H,1,3-4H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXWHFFQHDZYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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